molecular formula C13H17NO4S B2578835 ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate CAS No. 1307452-31-8

ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate

Cat. No.: B2578835
CAS No.: 1307452-31-8
M. Wt: 283.34
InChI Key: IXQYJQWQUCARCP-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a thiophene core substituted with a methyl group at position 3, an oxolane (tetrahydrofuran)-derived amido group at position 5, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 3-methyl-5-(oxolane-3-carbonylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-18-13(16)11-8(2)6-10(19-11)14-12(15)9-4-5-17-7-9/h6,9H,3-5,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQYJQWQUCARCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCOC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, such as enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The oxolane-3-amido group distinguishes this compound from analogs. For example:

  • Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) : Contains electron-withdrawing hydroxyl and ketone groups, enhancing acidity but reducing stability under basic conditions. In contrast, the oxolane amide in the target compound may improve solubility in polar solvents while maintaining stability due to hydrogen-bonding interactions .
  • Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (7) : Features a dimethylamino enamine group and aryl substituent.

Physicochemical Properties

  • Solubility: The oxolane ring (tetrahydrofuran) enhances solubility in organic solvents compared to purely aromatic analogs like Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate , which relies on halogenated phenyl groups for lipophilicity.
  • Hydrogen Bonding : The amide group enables stronger intermolecular interactions than esters or ethers, as seen in 1a and 1b (hydroxyl groups form hydrogen bonds influencing crystal packing) . This property could stabilize the compound in crystalline or supramolecular assemblies .

Conformational Analysis

The oxolane ring introduces puckering dynamics, which can be analyzed using Cremer-Pople coordinates . For example, cyclopentane derivatives exhibit pseudorotation, but the oxolane ring’s oxygen atom may constrain puckering modes, affecting the amide group’s orientation relative to the thiophene plane. This contrasts with planar substituents (e.g., phenyl in 1b ), which lack such conformational flexibility.

Data Table: Comparative Analysis of Thiophene Derivatives

Compound Name Substituents (Positions 3, 5) Key Functional Groups Synthesis Method Notable Properties
Ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate 3-methyl, 5-oxolane-3-amido Amide, ester, oxolane Hypothetical: Amidation/condensation High H-bonding, conformational flexibility
Methyl 3-{[(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate 3-enamine, 5-methoxyphenyl Enamine, aryl ether Microwave-assisted condensation High yield (99%), π-conjugation
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate 3-methyl, 5-hydroxy, 4,7-diketone Hydroxyl, diketone Acetylation with BF3 catalysis Acidic, prone to oxidation
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-amino, 5-chlorophenyl Amine, aryl chloride Not specified (literature prep) Precursor for pharmaceuticals

Research Implications and Gaps

While the evidence provides insights into analogous compounds, direct data on this compound are absent. Key research priorities include:

  • Synthesis Optimization : Adapting microwave or catalytic methods from for introducing the oxolane-3-amido group.
  • Crystallographic Studies : Using SHELX software to resolve hydrogen-bonding patterns and ring puckering.
  • Biological Activity Screening: Comparing its amide-driven interactions with amino- or aryl-substituted thiophenes in drug discovery .

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